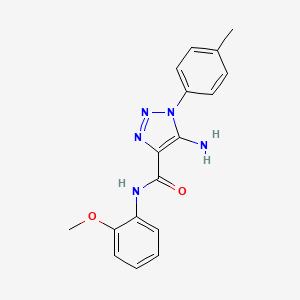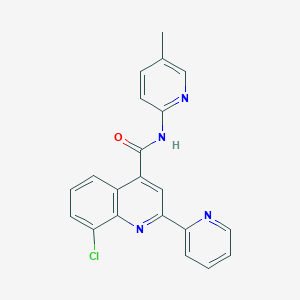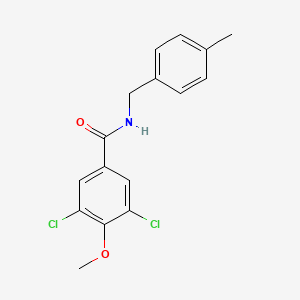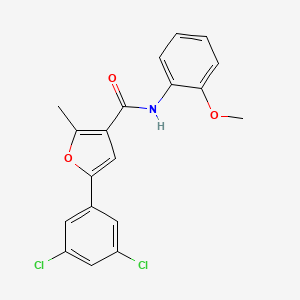![molecular formula C20H17ClN6O2S2 B4621364 1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)
1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest involves multistep chemical reactions, often starting from basic heterocyclic compounds. For instance, 3-Acyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazines were synthesized by reacting 1-acyl-2-bromoacetylenes with 6-methyl-3-thioxo-1,2,4-triazin-5-one in methanol in the presence of triethylamine at 20°C. The structure of these compounds was confirmed by X-ray structural analysis and NMR spectroscopy, highlighting the method's effectiveness in constructing complex molecules (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For example, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazin-5-one was established through X-ray analysis, providing detailed insights into the molecular geometry and atomic arrangements essential for understanding the compound's reactivity and properties (Elokhina et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic addition reactions, cyclization, and interactions with various reagents to form new derivatives with potential biological activities. For instance, the reaction of o-aminobenzenethiol with 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones led to the formation of novel compounds, demonstrating the versatility and reactivity of these molecules (Nagase, 1974).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with benzothiazole and triazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been developed and tested against various microorganisms, showing good to moderate activity (Bektaş et al., 2010). Similarly, new pyridine derivatives were synthesized and exhibited antibacterial and antifungal properties (Patel & Agravat, 2007).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting properties. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrated their effectiveness, providing insights into their potential application in protecting metals from corrosion (Hu et al., 2016).
Antitumor Activity
The antitumor activities of benzothiazole derivatives have been explored, with some compounds showing considerable anticancer activity against various cancer cell lines. This highlights the potential of benzothiazole derivatives in the development of new antitumor agents (Yurttaş et al., 2015).
Antiviral Agents
Derivatives of thiazolo-triazinones have been synthesized and assessed for their antiviral properties, with some compounds active against specific viruses, suggesting their potential use as antiviral agents (Jyoti, 2020).
Mechanism of Action
properties
IUPAC Name |
1-[4-amino-6-(5-chloro-2-methoxyanilino)-1,3,5-triazin-2-yl]-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S2/c1-29-15-7-6-11(21)8-14(15)23-19-26-17(25-18(22)27-19)9-12(28)10-30-20-24-13-4-2-3-5-16(13)31-20/h2-8H,9-10H2,1H3,(H3,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNFUBVGPWWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
